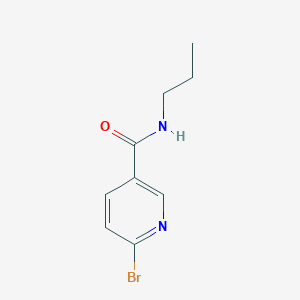

6-Bromo-N-propylnicotinamide

Overview

Description

6-Bromo-N-propylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . It is used in various applications in scientific research.

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a nicotinamide molecule . The compound has a predicted boiling point of 382.2±27.0 °C and a predicted density of 1.411±0.06 g/cm3 .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 382.2±27.0 °C, a predicted density of 1.411±0.06 g/cm3, and a predicted pKa of 13.85±0.46 .Scientific Research Applications

Pyridine Nucleotide Metabolism

Research has explored the mechanism of action of niacin antagonists like 6-aminonicotinamide, which is structurally related to 6-Bromo-N-propylnicotinamide. These studies have found that such compounds can interfere with the metabolic actions of vitamins, leading to alterations in nucleotide analogues and impacting mitochondrial systems. This suggests potential applications in studying metabolic pathways and the development of therapeutic agents targeting specific metabolic dysfunctions (Dietrich, Friedland, & Kaplan, 1958).

Biochemical Mechanisms in Brain Development

Another study focused on the effects of 6-aminonicotinamide on ornithine decarboxylase activity in the cerebellum of neonatal rats. The findings indicate that this compound can influence cellular replication and differentiation, providing a tool for exploring the biochemical mechanisms underlying brain development and the impact of metabolic inhibitors on these processes (Morris, Nadler, Nemeroff, & Slotkin, 1985).

Glucose Metabolism in Brain

Research has also evaluated the effects of compounds like 6-aminonicotinamide on alternative pathways of glucose metabolism in the brain. Such studies shed light on the complex metabolic pathways in neurological tissues and the potential impact of specific metabolic inhibitors. This knowledge can contribute to understanding neurodegenerative diseases and developing targeted therapies (Hothersall, Zubairu, Mclean, & Greenbaum, 1981).

Antimicrobial and Antitubercular Activity

Further research has been conducted on nicotinic acid derivatives for their antimycobacterial activity against M. tuberculosis. This suggests that derivatives of nicotinic acid, such as this compound, might have potential applications in developing new antimicrobial agents (Eldehna, Fares, Abdel-Aziz, & Abdel‐Aziz, 2015).

Neurodegenerative Disease Models

6-Aminonicotinamide has been used to model neurodegenerative diseases in research by inducing specific types of neural damage. This application provides a basis for studying the pathology of neurodegenerative conditions and testing potential therapeutic interventions (Almugadam, Trentini, Maritati, Contini, Rugna, Bellini, Manfrinato, Dallocchio, & Hanau, 2018).

Properties

IUPAC Name |

6-bromo-N-propylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRBQOGSBXMWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)

![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)

![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)

![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)